molecular formula C8H14O2 B1338961 6-Methylheptane-2,5-dione CAS No. 13901-85-4

6-Methylheptane-2,5-dione

Cat. No.: B1338961
CAS No.: 13901-85-4
M. Wt: 142.2 g/mol
InChI Key: GQOZVBVPTAONFU-UHFFFAOYSA-N
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Description

6-Methylheptane-2,5-dione is an organic compound with the molecular formula C8H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its applications in various fields, including organic synthesis and the pharmaceutical industry .

Biochemical Analysis

Biochemical Properties

6-Methylheptane-2,5-dione plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For example, it may interact with oxidoreductases, which catalyze oxidation-reduction reactions, altering the redox state of the compound. Additionally, this compound can form complexes with proteins, potentially affecting their function and stability .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For instance, this compound may affect the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. This compound can also impact cellular metabolism by altering the activity of enzymes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting the rate of biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, potentially altering its biochemical effects. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound may cause toxicity, affecting the function of vital organs and systems. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and levels of various metabolites in the cell. The interactions of this compound with cofactors and other enzymes are crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can influence its biochemical effects and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can affect its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylheptane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 6-methylheptane with an oxidizing agent to introduce the ketone functional groups. Another method includes the condensation of appropriate aldehydes and ketones under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation reactions. These reactions typically involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylheptane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Methylheptane-2,5-dione has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Industry: The compound is used in the development of various pharmaceutical agents.

    Biological Studies: It is employed in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Methylheptane-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and other proteins, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methylheptane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOZVBVPTAONFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461521
Record name 6-methylheptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13901-85-4
Record name 6-methylheptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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